molecular formula C18H13FN2O B2408388 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole CAS No. 694488-64-7

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2408388
CAS No.: 694488-64-7
M. Wt: 292.313
InChI Key: JBMZKADQZSMKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications . The compound features a benzimidazole core linked to a furan ring, with a fluorophenylmethyl substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring . The furan ring can be introduced through various synthetic strategies, including the use of furan derivatives as starting materials. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The fluorophenylmethyl substituent enhances the compound’s binding affinity and specificity .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMZKADQZSMKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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